3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
CAS No.: 21038-70-0
Cat. No.: VC11710181
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21038-70-0 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 3-benzyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
| Standard InChI Key | SZWJKGWZFVOKLU-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)N(C1=O)CC2=CC=CC=C2 |
| Canonical SMILES | C1CNC(=O)N(C1=O)CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure consists of a six-membered dihydropyrimidine ring fused with two ketone groups at positions 2 and 4. The benzyl group at position 3 introduces steric and electronic modifications that distinguish it from simpler dihydropyrimidinones. Computational analyses of analogous compounds, such as barbiturate derivatives, suggest that the benzyl substituent enhances lipophilicity and influences molecular conformation, which may impact membrane interactions in biological systems .
Spectroscopic Confirmation
Structural validation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the dihydropyrimidine ring protons (δ 3.1–4.3 ppm).
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ and ~1650 cm⁻¹ correspond to the C=O stretches of the 2- and 4-ketone groups, respectively.
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Mass Spectrometry (MS): The molecular ion peak at m/z 204.22 confirms the molecular weight, while fragmentation patterns align with the loss of the benzyl group (C₇H₇).
Synthetic Methodologies
Biginelli Reaction Adaptations
A predominant synthesis route involves the Biginelli reaction, a one-pot multicomponent condensation of urea, benzaldehyde derivatives, and β-keto esters. Recent advancements have optimized this process:
Microwave-Assisted Synthesis
Under microwave irradiation, the reaction between benzyl bromide (1.0 mmol), urea (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in dimethyl sulfoxide (DMSO) achieves a 72% yield within 30 minutes at 80°C . This method circumvents traditional reflux conditions, reducing reaction times from hours to minutes.
Kornblum Oxidation Integration
A tandem approach combines Kornblum oxidation with the Biginelli reaction. Benzyl halides are first oxidized to benzaldehydes using DMSO as both solvent and oxidizing agent. Subsequent addition of urea and β-dicarbonyl compounds under microwave conditions yields the target dihydropyrimidinone .
Physicochemical and Biological Properties
Material Science Applications
The electron-rich pyrimidine core and benzyl group enable applications in:
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Organic Electronics: As a building block for conductive polymers due to π-π stacking interactions.
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit enhanced thermal stability (>300°C).
Comparative Data and Trends
Future Research Directions
Pharmacokinetic Optimization
Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl para position, could enhance membrane permeability and reduce hemolytic toxicity .
Advanced Material Design
Exploring supramolecular architectures using this compound as a ligand may yield photocatalysts for CO₂ reduction or water-splitting applications.
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